Methyl 4-formyl-3-nitrobenzoate
Overview
Description
Methyl 4-formyl-3-nitrobenzoate: is an organic compound with the molecular formula C9H7NO5 . It is a derivative of benzoic acid, featuring a formyl group at the 4-position and a nitro group at the 3-position. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Methyl Benzoate: The synthesis of Methyl 4-formyl-3-nitrobenzoate typically begins with the nitration of methyl benzoate. This involves treating methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Formylation: The next step involves the formylation of the nitro compound. This can be achieved using the Vilsmeier-Haack reaction, where the nitro compound is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Methyl 4-formyl-3-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Reduction: Methyl 4-formyl-3-aminobenzoate.
Oxidation: Methyl 4-carboxy-3-nitrobenzoate.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-formyl-3-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can be used to develop new drugs or to study biochemical pathways.
Medicine: The compound and its derivatives have potential applications in the development of pharmaceuticals. They can be used to synthesize active pharmaceutical ingredients (APIs) or as intermediates in drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-3-nitrobenzoate involves its participation in various chemical reactions. The formyl and nitro groups are reactive sites that can undergo reduction, oxidation, and substitution reactions. These reactions are facilitated by the presence of specific reagents and catalysts, which influence the reaction pathways and products formed.
Comparison with Similar Compounds
Methyl 3-formyl-4-nitrobenzoate: Similar structure but with different positions of the formyl and nitro groups.
Methyl 4-fluoro-3-nitrobenzoate: Contains a fluoro group instead of a formyl group.
Methyl 4-carboxy-3-nitrobenzoate: Contains a carboxylic acid group instead of a formyl group.
Uniqueness: Methyl 4-formyl-3-nitrobenzoate is unique due to the specific positioning of the formyl and nitro groups, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
methyl 4-formyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)6-2-3-7(5-11)8(4-6)10(13)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOOPYYIMZJWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392658 | |
Record name | Methyl 4-formyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153813-69-5 | |
Record name | Benzoic acid, 4-formyl-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153813-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-formyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-formyl-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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